6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline
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Overview
Description
6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have drawn considerable attention due to their diverse therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound, with the molecular formula C24H21BrN4, is particularly notable for its potential use in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis.
Piperazine Substitution: The phenylpiperazine moiety is introduced through nucleophilic substitution reactions, where 4-phenylpiperazine reacts with the quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups at the 6-position .
Scientific Research Applications
6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and leading to increased levels of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinazoline: Lacks the bromine and piperazine moieties, resulting in different biological activities.
6-Bromoquinazoline: Similar bromine substitution but lacks the phenylpiperazine group.
2-(4-Phenylpiperazin-1-yl)quinazoline: Similar piperazine substitution but lacks the bromine atom.
Uniqueness
6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is unique due to the combination of the bromine atom and the phenylpiperazine moiety, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
6-bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN4/c25-19-11-12-22-21(17-19)23(18-7-3-1-4-8-18)27-24(26-22)29-15-13-28(14-16-29)20-9-5-2-6-10-20/h1-12,17H,13-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNWSGNGHVJGSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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